![molecular formula C17H11N3O4 B1622293 [2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid CAS No. 247058-03-3](/img/structure/B1622293.png)

[2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid

描述

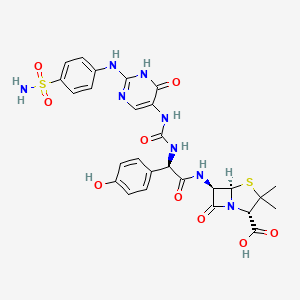

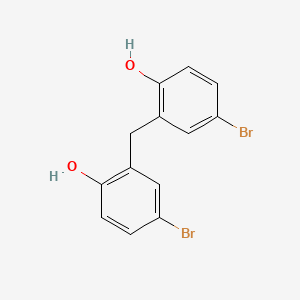

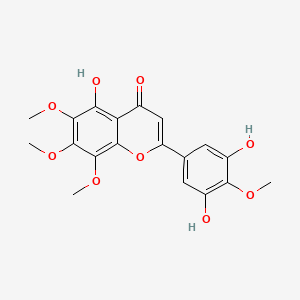

“[2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid” is a derivative of 2,2’:6’,2’'-Terpyridine . Terpyridine is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents . The compound is mainly used as a ligand in coordination chemistry .

Synthesis Analysis

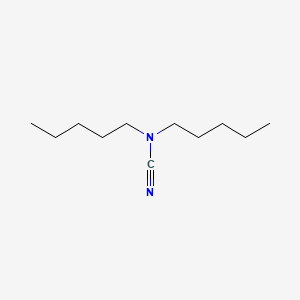

Terpyridine was first synthesized by G. Morgan and F. H. Burstall in 1932 by the oxidative coupling of pyridines . More efficient syntheses have since been described, mainly starting from 2-acetylpyridine . One method produces an enaminone by the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal . The base-catalyzed reaction of 2-acetylpyridine with carbon disulfide followed by alkylation with methyl iodide gives C5H4NCOCH=C(SMe)2. Condensation of this species with 2-acetylpyridine forms the related 1,5-diketone, which condenses with ammonium acetate to form a terpyridine .Molecular Structure Analysis

Terpyridine is a tridentate ligand that binds metals at three meridional sites giving two adjacent 5-membered MN2C2 chelate rings . Terpyridine forms complexes with most transition metal ions as do other polypyridine compounds, such as 2,2’-bipyridine and 1,10-phenanthroline .Chemical Reactions Analysis

Terpyridine complexes, like other polypyridine complexes, exhibit characteristic optical and electrochemical properties: metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence . Because they are pi-acceptors, terpyridine and bipyridine tend to stabilize metals in lower oxidation states .Physical And Chemical Properties Analysis

“[2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid” is a solid with a melting point of 89-91 °C . Its empirical formula is C15H11N3 and its molecular weight is 233.27 . It has a density of 1.2±0.1 g/cm3, a boiling point of 402.3±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .科学研究应用

Macromolecular Chemistry and Nanoscience

2,2':6',2''-Terpyridine derivatives, including those functionalized with carboxylic acids, are significant in macromolecular chemistry and nanoscience. They allow the easy introduction of various functional groups, which are crucial for creating ordered monolayers on surfaces like highly oriented pyrolytic graphite (HOPG), as visualized using Scanning Tunneling Microscopy (STM) (Andres et al., 2003).

Dye-Sensitized Solar Cells

Certain 2,2':6',2''-Terpyridine derivatives, specifically those with carboxylic acid-functionalized ruthenium complexes, have shown potential in dye-sensitized solar cells. Their unique structure allows for efficient adsorption on semiconductor films, leading to enhanced performance in solar energy conversion (Duprez et al., 2007).

Copper-Based Dye Sensitized Solar Cells (DSCs)

In the context of renewable energy, 2,2'-bipyridine dicarboxylic acids, similar in structure to 2,2':6',2''-Terpyridine-3',4'-dicarboxylic acid, are used in copper(I) complexes for dye-sensitized solar cells. These complexes have been instrumental in preliminary studies of DSCs, highlighting their potential in sustainable energy applications (Constable et al., 2009).

Photovoltaics and Catalysis

The coordination compounds of 2,2':6',2''-terpyridine, including those with carboxylic acid functionalities, are utilized in diverse fields like photovoltaics and catalysis. They have been reported to catalyze a range of reactions from artificial photosynthesis to polymerization reactions, highlighting their versatility in both organic and macromolecular chemistry (Winter et al., 2011).

Luminescence and Coordination Polymers

In the domain of material science, terpyridine derivatives, including those functionalized with carboxylic acids, have been involved in the synthesis of luminescent coordination polymers. These materials show potential in developing new photoluminescent materials and sensors (Fu et al., 2015).

Supramolecular Chemistry

2,2':6',2''-Terpyridine derivatives, specifically those with carboxylic acid functionalities, play a critical role in supramolecular chemistry. They are used as building blocks in the construction of complex molecular architectures, including coordination polymers and metallomacrocycles, which have applications in various fields such as catalysis, material science, and medicinal chemistry (Housecroft, 2014).

安全和危害

属性

IUPAC Name |

2,6-dipyridin-2-ylpyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4/c21-16(22)10-9-13(11-5-1-3-7-18-11)20-15(14(10)17(23)24)12-6-2-4-8-19-12/h1-9H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNSAWMGWRVKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(C(=C2)C(=O)O)C(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376258 | |

| Record name | [2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid | |

CAS RN |

247058-03-3 | |

| Record name | [2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。